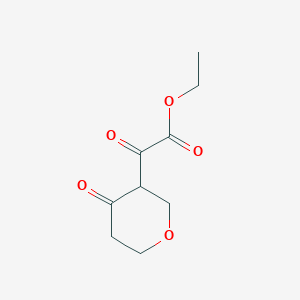

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry (MS)

- EI-MS : Molecular ion peak at m/z 200.1 [M]⁺

- Fragmentation pathways include loss of ethoxy (45 Da) and ketone groups (44 Da).

Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- The tetrahydropyran ring adopts a chair conformation , with the 4-ketone group in an equatorial position to minimize 1,3-diaxial strain.

- The ethyl ester group rotates freely, with an energy barrier of ~2.3 kcal/mol between staggered conformers.

- Intramolecular hydrogen bonding between the 2-oxo oxygen and adjacent CH₂ groups stabilizes the global minimum structure (ΔG = −12.4 kcal/mol).

| Parameter | Value |

|---|---|

| Dihedral angle (C3–C4) | 55.2° |

| Bond length (C=O) | 1.21 Å (ester), 1.23 Å (ketone) |

These results align with spectroscopic data, confirming the compound’s structural rigidity and electronic profile.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOCKDHJHSQMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Condensation of Hydroxypropionate and Ethyl Propenoate (Patent CN104496858A)

A robust and industrially viable method involves a two-step reaction sequence:

Step 1: Formation of 4-oxa-1,7-diethyl pimelate (diethyl ester intermediate)

Hydroxypropionate and ethyl propenoate are reacted under alkaline conditions (using bases such as Na2CO3, K2CO3, NaOH, or KOH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at ambient temperature for approximately 24 hours, yielding the intermediate with high purity without requiring extraction or purification.Step 2: Di Keman Condensation to Form Target Compound

After completion of the first step, a strong base such as sodium ethylate or sodium hydride is added at low temperatures (-10 to 0 °C) to induce Di Keman condensation, producing Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate.

Key Reaction Conditions and Data:

| Parameter | Details |

|---|---|

| Solvent | THF or DMF |

| Base for Step 1 | Na2CO3, K2CO3, NaOH, or KOH |

| Temperature for Step 1 | Ambient temperature (~25 °C) |

| Reaction Time Step 1 | 24 hours |

| Base for Step 2 | Sodium ethylate or sodium hydride |

| Temperature for Step 2 | -10 to 0 °C |

| Molar ratio (hydroxypropionate:ethyl propenoate) | 1:1 |

| Yield | Approximately 68.75% |

- One-pot operation simplifies the process.

- Mild reaction conditions reduce side reactions and by-products.

- High purity intermediate avoids complex purification steps.

- Higher yields compared to traditional methods.

This method is detailed in the patent CN104496858A and represents a practical approach for industrial-scale synthesis.

Synthesis via Reaction of Ethyl Acetoacetate with 4-Hydroxy-2H-pyran-3-one

Another classical synthetic route involves the condensation of ethyl acetoacetate with 4-hydroxy-2H-pyran-3-one under acidic or basic catalysis:

- The reaction typically proceeds via nucleophilic attack of the active methylene group in ethyl acetoacetate on the electrophilic carbonyl of 4-hydroxy-2H-pyran-3-one.

- Reaction conditions such as temperature, pressure, and catalysts (acidic or basic) are optimized to improve yield and purity for industrial applications.

This method is widely cited in chemical literature and is suitable for laboratory and industrial-scale synthesis, though it may require careful control of reaction parameters to minimize side reactions.

Synthesis via Sodium Metal and Diethyl Oxalate Reaction (Literature Method)

A detailed synthetic procedure reported in peer-reviewed research involves:

- Step 1: Sodium metal is dissolved in absolute ethanol under cooling (ice/salt bath).

- Step 2: Diethyl oxalate is added, followed by dropwise addition of δ-valerolactone dissolved in ethanol.

- Step 3: The reaction mixture is stirred at low temperature (-15 °C) for 1 hour, then warmed to room temperature overnight.

- Step 4: The product is isolated by standard workup and purified by column chromatography.

This method yields this compound as a pale yellow oil with good purity and yield.

Reaction Scheme Summary:

| Reagents | Conditions | Outcome |

|---|---|---|

| Sodium metal + ethanol | Ice/salt bath, 2 h | Sodium ethoxide formation |

| Diethyl oxalate | Added to sodium ethoxide | Intermediate formation |

| δ-Valerolactone + ethanol | Dropwise addition, -15 °C | Cyclization and condensation |

| Stirring | Room temperature, overnight | Target compound formation |

This approach is useful for academic synthesis and mechanistic studies.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxypropionate + Ethyl Propenoate (Patent CN104496858A) | Base-catalyzed condensation + Di Keman condensation | Mild, 0 to 25 °C, one-pot, THF/DMF | ~68.75 | Simple, mild, high purity intermediate, scalable | Requires strong base handling |

| Ethyl Acetoacetate + 4-Hydroxy-2H-pyran-3-one | Acid/Base catalyzed condensation | Variable, optimized for scale | Moderate | Established method, industrially feasible | Sensitive to reaction conditions |

| Sodium Metal + Diethyl Oxalate + δ-Valerolactone | Metal alkoxide mediated condensation | Low temperature (-15 °C), ethanol solvent | Good | High purity, suitable for research scale | Involves reactive sodium metal |

Research Findings and Notes

- The patent method emphasizes the use of a "one-pot" process that avoids intermediate purification, which is beneficial for industrial scale-up.

- Reaction monitoring by thin-layer chromatography (TLC) with potassium permanganate staining confirms completion of intermediate formation.

- The Di Keman condensation step at low temperature is critical to minimize by-products and maximize yield.

- The sodium metal method provides a versatile route for synthesizing related tetrahydropyran derivatives, useful in polymer chemistry and materials science.

- Optimization of molar ratios and reaction times is essential for reproducibility and maximizing product yield.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate serves as a building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various chemical reactions, including oxidation and reduction, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in biochemical assays. It has been shown to interact with specific enzymes, influencing biochemical pathways crucial for cellular functions .

Medicine

The compound is under investigation for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Research indicates that it may inhibit pro-inflammatory cytokines and regulate signaling pathways such as NF-kB and MAPK, which are vital in inflammation and stress responses .

Industry

In industrial applications, this compound is employed in the production of fine chemicals and agrochemicals. Its versatility in undergoing various chemical transformations makes it significant for material science applications as well .

This compound exhibits several biological activities:

Case Study 1: Enzyme Mechanism Studies

Research has demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This property has been exploited to understand enzyme kinetics and mechanisms more deeply.

Case Study 2: Therapeutic Investigations

A study explored the anti-inflammatory effects of the compound in vitro, showing that it significantly reduced the expression of pro-inflammatory cytokines in cultured cells. This finding suggests its potential use in developing new anti-inflammatory drugs.

Wirkmechanismus

The mechanism by which Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Ethyl 2-oxoacetate Derivatives

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate belongs to a broader class of ethyl 2-oxoacetate derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Parameters

Functional Group and Reactivity Differences

Tetrahydro-2H-pyran vs. Aromatic Systems: The target compound’s tetrahydro-2H-pyran ring (a cyclic ether) imparts moderate polarity and conformational flexibility, distinguishing it from aromatic systems like pyridine (e.g., ) or benzoxazine (e.g., ). The pyran ring’s ketone at position 4 enhances electrophilicity, making it reactive toward nucleophiles like hydrazine .

Steric and Electronic Effects :

- The ethyl ester group in all compounds facilitates hydrolysis to carboxylic acids, but steric hindrance varies. For instance, the pyran ring in the target compound may shield the ester more effectively than planar aromatic systems, slowing hydrolysis .

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., tert-butyl in ) stabilize intermediates.

Synthetic Accessibility :

Physical and Commercial Considerations

- Purity and Cost : The target compound is available at 95% purity, priced at €362/100 mg , while pyridin-3-yl acetate (98% purity, ) may offer cost advantages due to simpler synthesis.

- Hazard Profile: Limited hazard data are available for the target compound, but aromatic analogues (e.g., ) may pose higher toxicity risks due to nitrogenous heterocycles.

Biologische Aktivität

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (CAS No. 857177-01-6) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12O5

- Molecular Weight : 200.19 g/mol

- IUPAC Name : Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-3-one under acidic or basic conditions. The reaction can be optimized for industrial production by adjusting temperature, pressure, and using catalysts to enhance yield and purity.

Biological Activity

This compound has been investigated for various biological activities, including:

1. Enzyme Interaction

- The compound acts as a substrate in biochemical assays and is involved in studying enzyme mechanisms. Its interactions with specific enzymes can lead to inhibition or activation, influencing various biochemical pathways.

2. Anti-inflammatory Properties

3. Antioxidant Activity

- The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage associated with various diseases.

The biological effects of this compound are attributed to its ability to interact with molecular targets within cells:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of key inflammatory mediators.

- Regulation of Signaling Pathways : By modulating pathways such as NF-kB and MAPK, it can influence cellular responses to stress and inflammation.

Case Studies

A review of literature reveals several studies focusing on compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like ethyl acetoacetate and aldehydes under basic conditions. For example, a similar tetrahydropyran derivative was prepared by heating benzaldehyde, ethyl acetoacetate, and potassium carbonate in ethanol at 318 K under nitrogen, followed by flash chromatography for purification . Optimization involves adjusting stoichiometry, temperature (e.g., 318 K for 12–24 hours), and inert atmosphere to minimize side reactions. Monitoring via TLC and optimizing chromatographic solvents (e.g., hexane/ethyl acetate) improves yield and purity.

Q. How is flash chromatography applied to purify this compound, and what solvent systems are effective?

- Methodological Answer : Flash chromatography is critical for isolating the target compound from byproducts. A typical protocol involves silica gel columns with gradient elution (e.g., hexane:ethyl acetate ratios from 3:1 to 1:1). Post-reaction, the crude mixture is diluted in ethyl acetate, washed with 1 M HCl to remove residual base, dried over Na₂SO₄, and concentrated before loading onto the column . Fractions are analyzed via TLC, and polarity-adjusted solvent systems enhance separation efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1717 cm⁻¹ (ketone C=O) confirm the presence of carbonyl groups .

- NMR : ¹H NMR reveals splitting patterns for the tetrahydropyran ring protons (δ 2.5–4.5 ppm) and ethyl ester protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂). ¹³C NMR distinguishes carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound be resolved, and what analytical methods quantify isomer ratios?

- Methodological Answer : Diastereomers arise during synthesis (e.g., 67:33 anti/syn ratio in a related compound ). Resolution methods include:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases.

- Crystallization : Differential solubility in solvents like methanol/water allows selective crystallization.

- NMR Analysis : Diastereotopic protons exhibit distinct splitting; integration of peaks quantifies ratios.

Q. What strategies are recommended for X-ray crystallographic analysis of this compound, particularly using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (e.g., 0.2 × 0.2 × 0.1 mm³).

- Structure Solution : SHELXT automates space-group determination and initial phasing. Input includes reflection data (.hkl) and suspected elements (C, H, O, N) .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. Constraints (e.g., DFIX for bond lengths) improve accuracy. R factors < 0.05 indicate high-quality refinement .

Q. How can computational modeling predict the reactivity of the ester and ketone moieties in further derivatization?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ketone’s electrophilicity can be quantified via Fukui indices.

- Molecular Dynamics (MD) : Simulates solvation effects on reactivity (e.g., ester hydrolysis in aqueous vs. nonpolar solvents).

- Docking Studies : Predict interactions with enzymes (e.g., hydrolases) for biological activity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.